molecular formula C10H9N3S B1482389 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2097965-47-2

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1482389
CAS No.: 2097965-47-2
M. Wt: 203.27 g/mol
InChI Key: XNJQBTSJVJKEPF-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile (CAS 2098112-45-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular hybrid, incorporating both a pyrazole ring and a thiophene moiety, which are privileged structures known to confer a wide range of biological activities . The molecular formula is C10H9N3S, with a molecular weight of 203.26 g/mol. The structural motifs present in this compound are associated with diverse pharmacological properties. Pyrazole derivatives are extensively researched for their antibacterial, anticancer, and antifungal activities . The inclusion of the thiophene ring further enhances the potential for biological interaction, making this nitrile-functionalized propanenitrile a versatile scaffold for the synthesis of more complex molecules. Its primary research application is as a key intermediate in multicomponent reactions (MCRs) and other synthetic routes aimed at developing novel therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships and to create libraries of compounds for high-throughput screening against various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJQBTSJVJKEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes such as growth and differentiation. Additionally, this compound can bind to receptor proteins, altering their conformation and affecting downstream signaling events.

Biological Activity

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a thiophene and pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N4S
  • Molecular Weight : 220.31 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate pyrazole precursors. A common synthetic route includes:

  • Formation of a pyrazole ring via condensation reactions.
  • Subsequent attachment of the thiophene moiety.
  • Introduction of the propanenitrile group through nucleophilic substitution.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing thiophene and pyrazole motifs exhibit significant anti-inflammatory effects. For example, a study demonstrated that similar pyrazole derivatives showed promising analgesic activity comparable to standard medications . The mechanism is thought to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, analogs of this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

  • Case Study on Analgesic Effects : A recent study evaluated a series of pyrazole derivatives, including compounds similar to this compound, for their analgesic properties in animal models. The results indicated a dose-dependent reduction in pain response, suggesting effective analgesic potential .
  • Anticancer Efficacy : In vitro studies conducted on breast cancer cell lines revealed that compounds with similar structures inhibited cell proliferation significantly. The study attributed this effect to the modulation of cell cycle regulators and induction of apoptosis .

The mechanisms underlying the biological activities of this compound likely involve:

  • Inhibition of COX Enzymes : Leading to decreased prostaglandin synthesis.
  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.

Data Table Summary

PropertyValue
Molecular FormulaC11H12N4S
Molecular Weight220.31 g/mol
IUPAC NameThis compound
Anti-inflammatory ActivitySignificant
Analgesic ActivityComparable to standard analgesics
Anticancer ActivityInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in pyrazole substituents, which significantly influence electronic properties, solubility, and biological activity. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents on Pyrazole Molecular Weight Key Features Reference
3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile C₁₁H₉N₃S Thiophen-3-yl at position 3 227.27 g/mol Nitrile chain, electron-rich S -
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (HR453942) C₁₃H₁₃N₃O 5-Hydroxy-3-methyl-1-phenyl 227.26 g/mol Hydroxy (polar), phenyl (bulky)
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (1006319-95-4) C₉H₁₀F₃N₃ 3-Cyclopropyl-5-(trifluoromethyl) 241.19 g/mol Trifluoromethyl (lipophilic), cyclopropyl (strain)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₇N₅OS 2,4-Diamino-3-cyano-thiophene-5-yl 273.26 g/mol Multiple amino/cyano groups

Electronic and Solubility Profiles

  • Thiophene vs. Phenyl (HR453942): The thiophene in the target compound introduces sulfur-mediated resonance effects, enhancing π-electron density compared to HR453942’s phenyl group. This may improve charge-transfer properties in materials science applications .
  • Trifluoromethyl (1006319-95-4): The CF₃ group in this analog increases lipophilicity and metabolic stability, contrasting with the thiophene’s moderate hydrophilicity .
  • Nitrile Positioning: The propanenitrile chain in the target compound offers conformational flexibility, whereas 7a’s cyano group directly on thiophene creates a rigid, planar structure .

Preparation Methods

Pyrazole Ring Construction and Thiophene Substitution

A common method to synthesize substituted pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For thiophene-substituted pyrazoles, the key intermediate is often a thiophene-containing β-diketone or β-ketonitrile.

Example Synthetic Approach:

  • Starting from 3-thiophenecarboxaldehyde or 3-thiophenecarbonitrile, a Knoevenagel condensation with malononitrile or related nitrile compounds can afford α,β-unsaturated nitriles.
  • Reaction with hydrazine hydrate or substituted hydrazines yields the pyrazole ring by cyclization.

This approach is supported by the synthesis of bis(3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone derivatives incorporating thiophene moieties, as described in the literature on thieno[2,3-b]thiophene derivatives.

Propanenitrile Side Chain Introduction

The propanenitrile functionality attached to the pyrazole ring can be introduced via alkylation or Michael addition reactions involving nitrile-containing electrophiles.

  • For example, the reaction of pyrazole derivatives with 3-bromopropanenitrile or acrylonitrile under basic conditions can yield the corresponding propanenitrile-substituted pyrazole.
  • Alternatively, the use of malononitrile derivatives in cyclization reactions can directly introduce the nitrile-containing side chain.

Experimental Data and Reaction Conditions

Representative Synthesis Example (Adapted from Related Pyrazole-Thiophene Systems)

Step Reagents & Conditions Yield (%) Notes
1 Condensation of 3-thiophenecarboxaldehyde with malononitrile in ethanol with piperidine catalyst, reflux 4 h 75 Formation of α,β-unsaturated nitrile intermediate
2 Cyclization with hydrazine hydrate in ethanol, reflux 3 h 70 Formation of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile
3 Purification by recrystallization from ethanol - Product characterized by IR, NMR, and MS

Spectroscopic Data for Confirmation

  • IR Spectroscopy: Characteristic absorption bands at ~2220 cm⁻¹ (nitrile C≡N stretch), ~3200-3300 cm⁻¹ (NH stretch of pyrazole), and aromatic C-H stretches.
  • 1H-NMR: Signals corresponding to thiophene protons (6.8–7.2 ppm), pyrazole NH (~12–13 ppm), and methylene protons of propanenitrile side chain (~2.5–3.5 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.

Research Findings and Analysis

  • The use of sodium hydride as a base and dimethylformamide or dimethyl sulfoxide as solvents facilitates the nucleophilic substitution and cyclization steps efficiently.
  • The reaction proceeds with moderate to good yields (60–75%) depending on reaction times and purification methods.
  • Side reactions such as over-alkylation or polymerization can be minimized by controlling reagent stoichiometry and reaction temperature.
  • The synthetic strategy is versatile and can be adapted to prepare analogues by varying the substituents on the thiophene or pyrazole rings.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Yield (%) Advantages Limitations
1 3-Thiophenecarboxaldehyde + Malononitrile Piperidine catalyst, ethanol, reflux 4 h 75 Simple, accessible reagents Requires careful control of pH
2 Intermediate α,β-unsaturated nitrile + Hydrazine hydrate Ethanol, reflux 3 h 70 Efficient cyclization Hydrazine handling requires caution
3 Pyrazole derivative + 3-bromopropanenitrile NaH base, DMF solvent, room temp to reflux 60–70 Direct alkylation Possible side reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile
Reactant of Route 2
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile

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